molecular formula C16H16N2O4 B154485 Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone CAS No. 1696-60-2

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

Cat. No. B154485
CAS RN: 1696-60-2
M. Wt: 300.31 g/mol
InChI Key: GGQDJSIYHIRXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone” is a complex organic compound. It is related to 3-Hydroxy-4-methoxybenzaldehyde, also known as Isovanillin . Isovanillin has a molecular formula of C8H8O3 and a molecular weight of 152.1473 .


Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, 3-Hydroxy-4-methoxybenzaldehyde can condense with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It can also undergo a condensation reaction with 1-azabicyclo [2.2.2]octan-3-one to give (Z)-2- (3-hydroxy-4-methoxybenzylidene)-1-azabicyclo [2.2.2]octan-3-one .


Molecular Structure Analysis

The molecular structure of the related compound, 3-Hydroxy-4-methoxybenzaldehyde, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The aldehyde functional groups of H–C=O, C=O, and C–C were studied in the present compound . The FTIR and Raman studies were taken to determine the chemical structure and functional groups of the 4H3MN co-crystal .


Physical And Chemical Properties Analysis

The related compound, 3-Hydroxy-4-methoxybenzaldehyde, has a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C . Its molecular weight is 152.15 .

Scientific Research Applications

Food Science and Biotechnology

Vanillin is a highly regarded flavor compound that has earned widespread recognition for its natural and aromatic qualities . It’s commonly known as a flavoring agent, but it also finds extensive use in food preservation and food packaging .

The synthesis of vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis .

The results of using vanillin in food preservation and packaging have been promising. It has remarkable preservative properties, providing a profound understanding of its crucial role in the culinary and food science sectors .

Antimicrobial Applications

Vanillin is a natural compound easily extracted from plants. It has antimicrobial and anti-biofilm properties . However, it also presents high volatility, high hydrophilicity, and low bioavailability .

To improve these characteristics, nanomaterials can be used. In one study, non-ionic surfactant vesicles were synthesized as vanillin carriers . These included neutral niosomes formed by Span60 and cholesterol, positively charged niosomes formulated with cetyltrimethylammonium bromide (CTAB), and negatively charged niosomes formulated with sodium dodecyl sulfate (SDS) .

The results showed that the use of the thin film hydration (TFH) method allowed the researchers to obtain niosomes of 255 nm with high encapsulation efficiency (up to 40%) . The lyophilization process decreased the loading capacity of the vesicles prepared, but this decrease was mitigated by up to 20% when ionic surfactants were used on the membrane bilayer .

Pharmaceutical Applications

Vanillin has been reported as a raw material for pharmaceutical drugs including dopamine and L-Dopa that are relevant in regulating neurological disorder . It also has neuroprotective and anti-carcinogenic properties .

The methods of application or experimental procedures in this field would involve the synthesis of these drugs using vanillin as a precursor. However, the specific technical details or parameters would depend on the particular drug being synthesized.

The outcomes obtained in this field would also vary depending on the specific drug. For example, in the case of dopamine and L-Dopa, the outcomes could include improved regulation of neurological disorders .

Antioxidant Applications

Vanillin is known for its antioxidant properties . It can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body . This makes vanillin a potential ingredient in health supplements and functional foods aimed at boosting the body’s antioxidant defenses .

The methods of application in this field would involve incorporating vanillin into food products or health supplements. The specific technical details or parameters would depend on the particular product being developed.

The outcomes obtained in this field would include improved antioxidant defenses in the body, which could potentially lead to better overall health .

Anti-Inflammatory Applications

Vanillin also has anti-inflammatory properties . This means it can help reduce inflammation in the body, which is a key factor in many chronic diseases .

The methods of application in this field would involve using vanillin as an ingredient in pharmaceutical drugs or health supplements designed to reduce inflammation . The specific technical details or parameters would depend on the particular drug or supplement being developed.

The outcomes obtained in this field would include reduced inflammation in the body, which could potentially lead to improved management of chronic diseases .

Efflux Pump Inhibitor

Vanillin extract has been found to inhibit the activity of efflux pumps in bacteria such as P. aureginosa . Efflux pumps are proteins that bacteria use to resist antibiotics by pumping them out of their cells . By inhibiting these pumps, vanillin can help restore the effectiveness of traditional antibiotics like cephalosporines or levofloxacin against bacteria such as S. aureus, E. coli, and P. aureginosa .

The methods of application in this field would involve incorporating vanillin into antibiotic treatments. The specific technical details or parameters would depend on the particular antibiotic and the type of bacteria being targeted .

The outcomes obtained in this field would include improved effectiveness of antibiotics against resistant bacteria, which could potentially lead to better outcomes in the treatment of bacterial infections .

Antimutagenic Applications

Vanillin has been reported as an antimutagenic agent . This means it can help prevent mutations in the DNA, which is a key factor in many genetic diseases and cancers .

The methods of application in this field would involve using vanillin as an ingredient in pharmaceutical drugs or health supplements designed to prevent mutations . The specific technical details or parameters would depend on the particular drug or supplement being developed.

The outcomes obtained in this field would include reduced mutation rates in the body, which could potentially lead to improved management of genetic diseases and cancers .

Neurological Disorder Regulation

Vanillin has been reported as a raw material for pharmaceutical drugs including dopamine and L-Dopa that are relevant in regulating neurological disorder . This means it can help regulate neurological disorders, which is a key factor in many mental health conditions .

The methods of application in this field would involve using vanillin as a precursor in the synthesis of these drugs . The specific technical details or parameters would depend on the particular drug being synthesized.

Antifungal Applications

Vanillin extract has been found to have antifungal properties . This means it can help prevent the growth of fungi, which is a key factor in many fungal infections .

The methods of application in this field would involve using vanillin as an ingredient in antifungal treatments . The specific technical details or parameters would depend on the particular treatment and the type of fungi being targeted .

The outcomes obtained in this field would include improved effectiveness of antifungal treatments against fungi, which could potentially lead to better outcomes in the treatment of fungal infections .

Safety And Hazards

3-Hydroxy-4-methoxybenzaldehyde is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(E)-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQDJSIYHIRXDW-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanillin azine

CAS RN

1696-60-2
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.